Suc-Ala-Leu-Pro-Phe-PNA

Overview

Description

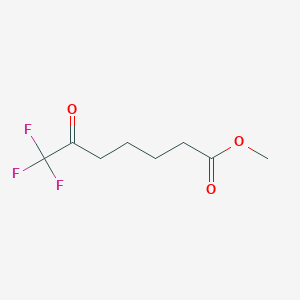

N-Succinyl-L-alanyl-L-leucyl-L-prolyl-L-phenylalanine 4-nitroanilide, commonly referred to as Suc-ALPF-pNA, is a synthetic peptide substrate used primarily in enzymatic assays. This compound is particularly valuable in the study of proteases, such as chymotrypsin and peptidyl-prolyl isomerases (PPIases), due to its ability to release a chromogenic product upon enzymatic cleavage .

Scientific Research Applications

Suc-ALPF-pNA is widely used in scientific research for the following applications:

Enzyme Kinetics: It serves as a substrate in the study of enzyme kinetics, particularly for proteases like chymotrypsin and PPIases.

Protease Activity Assays: Used to measure the activity of proteases in biological samples, including human leukocyte cathepsin G and subtilisin.

Drug Discovery: Employed in high-throughput screening assays to identify potential inhibitors of proteases.

Biochemical Research: Utilized in the investigation of protein folding and the role of PPIases in cellular processes.

Mechanism of Action

Target of Action

Suc-Ala-Leu-Pro-Phe-PNA (Suc-ALPF-pNA) is primarily a substrate for FK-506 binding proteins (FKBPs), also known as macrophilins . FKBPs are a family of proteins that have peptidyl-prolyl cis-trans isomerase (PPIase) activity . These proteins play a crucial role in protein folding by catalyzing the cis-trans isomerization of proline imidic peptide bonds .

Mode of Action

The interaction of Suc-ALPF-pNA with its target proteins involves the cleavage of the compound. The PPIases, including FKBPs and cyclophilins, catalyze the cis-trans isomerization of proline imidic peptide bonds in Suc-ALPF-pNA . This enzymatic action accelerates the protein folding process .

Biochemical Pathways

The primary biochemical pathway affected by Suc-ALPF-pNA involves protein folding. By acting as a substrate for PPIases, Suc-ALPF-pNA plays a role in the protein folding process. The cis-trans isomerization of proline imidic peptide bonds, catalyzed by PPIases, is a rate-limiting step in protein folding . Therefore, the action of Suc-ALPF-pNA indirectly influences various biological processes that depend on protein folding.

Pharmacokinetics

It’s worth noting that the compound is soluble in n,n-dimethylformamide (dmf) and dimethyl sulfoxide (dmso) , which could potentially influence its bioavailability and distribution.

Result of Action

The enzymatic cleavage of Suc-ALPF-pNA by PPIases results in the acceleration of the protein folding process . This can have various downstream effects at the molecular and cellular levels, depending on the specific proteins being folded. The precise effects would depend on the biological context and the specific proteins involved.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

These enzymes catalyze the cis-trans isomerisation of proline imidic peptide bonds, a critical process in protein folding . The activity of these enzymes can be quantified by the release of p-nitroaniline, which is measured by absorbance at 405 nm .

Cellular Effects

Given its role as a substrate for PPIases, it can be inferred that it plays a role in protein folding processes within the cell . This could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Suc-Ala-Leu-Pro-Phe-PNA involves its interaction with PPIases. These enzymes catalyze the cis-trans isomerisation of proline imidic peptide bonds, a critical process in protein folding . This compound serves as a substrate for this reaction, and its cleavage results in the release of p-nitroaniline, which can be measured spectrophotometrically .

Temporal Effects in Laboratory Settings

It is known that the compound is used in assays to measure the activity of PPIases

Metabolic Pathways

Given its role as a substrate for PPIases, it can be inferred that it is involved in the metabolic pathway of protein folding .

Subcellular Localization

Given its role as a substrate for PPIases, it can be inferred that it is likely to be found wherever these enzymes are located within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ALPF-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the C-terminal amino acid, phenylalanine, to a solid resin. Subsequent amino acids (proline, leucine, and alanine) are added sequentially through coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The final step involves the attachment of the succinyl group and the 4-nitroanilide moiety .

Industrial Production Methods

Industrial production of Suc-ALPF-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The synthesized peptide is then purified using techniques such as high-performance liquid chromatography (HPLC) and lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Suc-ALPF-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the phenylalanine and 4-nitroanilide groups releases 4-nitroaniline, which can be detected spectrophotometrically due to its yellow color under alkaline conditions .

Common Reagents and Conditions

Enzymes: Chymotrypsin, peptidyl-prolyl isomerases (PPIases), and other proteases.

Buffers: Tris-HCl, HEPES, and phosphate buffers at pH values ranging from 7.0 to 8.5.

Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and distilled water.

Major Products

The major product formed from the enzymatic hydrolysis of Suc-ALPF-pNA is 4-nitroaniline, which serves as a chromogenic indicator in various assays .

Comparison with Similar Compounds

Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA): Another peptide substrate used in protease assays.

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-AAA-pNA): Used to assay elastase activity.

Uniqueness

Suc-ALPF-pNA is unique due to its specific sequence, which makes it a preferred substrate for certain proteases like chymotrypsin and PPIases. Its ability to release a chromogenic product upon cleavage allows for easy and accurate measurement of enzyme activity .

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-4-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42N6O9/c1-20(2)18-26(37-30(43)21(3)34-28(40)15-16-29(41)42)33(46)38-17-7-10-27(38)32(45)36-25(19-22-8-5-4-6-9-22)31(44)35-23-11-13-24(14-12-23)39(47)48/h4-6,8-9,11-14,20-21,25-27H,7,10,15-19H2,1-3H3,(H,34,40)(H,35,44)(H,36,45)(H,37,43)(H,41,42)/t21-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNLNVHDRHWWDQ-ZYEMSUIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Suc-Ala-Leu-Pro-Phe-pNA a significant substrate for FKBP research?

A1: this compound is a particularly reactive substrate for FKBP, as demonstrated by its high kc/Km value of 640,000 M-1 s-1 []. This high reactivity allows researchers to use the substrate at low concentrations, which is crucial for accurately determining the Ki values of tight-binding FKBP inhibitors like FK-506 []. This was previously challenging due to the limitations of available substrates.

Q2: How does the substrate specificity of FKBP differ from that of cyclophilin, another peptidyl prolyl cis-trans isomerase?

A2: While both FKBP and cyclophilin catalyze the isomerization of peptide bonds preceding proline residues, their substrate specificities differ significantly. Research shows that the catalytic efficiency (kc/Km) of cyclophilin remains relatively consistent across a range of substrates with varying amino acid residues at the Xaa position (Suc-Ala-Xaa-Pro-Phe-p-nitroanilide). In contrast, FKBP displays a marked dependence on the identity of the Xaa residue, with kc/Km values varying by over three orders of magnitude []. This difference in substrate specificity suggests that these two enzymes likely play distinct roles in various physiological processes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)

![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)

![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)

![[(3S)-1-Benzylpyrrolidin-3-yl] 3-oxobutanoate](/img/structure/B178864.png)